molecular formula C13H8F3N B11878656 1-(Trifluoromethyl)naphthalene-5-acetonitrile

1-(Trifluoromethyl)naphthalene-5-acetonitrile

Cat. No.: B11878656
M. Wt: 235.20 g/mol
InChI Key: RMOHXXUZRZHQQL-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-5-acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with an acetonitrile group at the 5-position.

Preparation Methods

The synthesis of 1-(Trifluoromethyl)naphthalene-5-acetonitrile typically involves the introduction of a trifluoromethyl group to the naphthalene ring, followed by the addition of an acetonitrile group. One common synthetic route involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of polar solvents to facilitate the reaction .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often utilize advanced catalytic systems to enhance the efficiency and selectivity of the trifluoromethylation and subsequent acetonitrile addition steps .

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-5-acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized naphthalene derivatives .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-5-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-5-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetonitrile group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene-5-acetonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-[5-(trifluoromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H8F3N/c14-13(15,16)12-6-2-4-10-9(7-8-17)3-1-5-11(10)12/h1-6H,7H2

InChI Key

RMOHXXUZRZHQQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)CC#N

Origin of Product

United States

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